Dibenzo(b,f)pyrazolo(3,4-d)azepine-8(1H)-propanamine, 3a,12b-dihydro-3-(4-chlorophenyl)-N,N-dimethyl-1-phenyl-, monohydrochloride
Description
Dibenzo(b,f)pyrazolo(3,4-d)azepine-8(1H)-propanamine, 3a,12b-dihydro-3-(4-chlorophenyl)-N,N-dimethyl-1-phenyl-, monohydrochloride is a complex organic compound. It is characterized by its unique molecular structure, which includes a dibenzo-pyrazolo-azepine core, a propanamine side chain, and various substituents such as a chlorophenyl and a dimethyl-phenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
CAS No. |
85008-86-2 |
|---|---|
Molecular Formula |
C32H32Cl2N4 |
Molecular Weight |
543.5 g/mol |
IUPAC Name |
3-[5-(4-chlorophenyl)-3-phenyl-3,4,13-triazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),4,7,9,11,14,16-heptaen-13-yl]-N,N-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C32H31ClN4.ClH/c1-35(2)21-10-22-36-28-15-8-6-13-26(28)30-31(23-17-19-24(33)20-18-23)34-37(25-11-4-3-5-12-25)32(30)27-14-7-9-16-29(27)36;/h3-9,11-20,30,32H,10,21-22H2,1-2H3;1H |
InChI Key |
YZRZOIKZDKREBW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2C3C(C4=CC=CC=C41)N(N=C3C5=CC=C(C=C5)Cl)C6=CC=CC=C6.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include dibenzo-pyrazolo-azepine derivatives, which undergo various chemical transformations such as halogenation, amination, and alkylation to introduce the desired substituents. Reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of such complex compounds may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound could be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features may enable it to bind to specific biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound may be investigated for its pharmacological properties. It could potentially act as a therapeutic agent for various diseases, depending on its mechanism of action and biological activity.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. This could include binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other dibenzo-pyrazolo-azepine derivatives with different substituents. These compounds may share some chemical and biological properties but differ in their specific activities and applications.
Uniqueness
The uniqueness of this compound lies in its specific substituents and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
